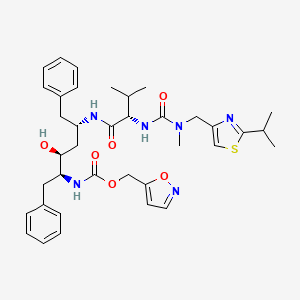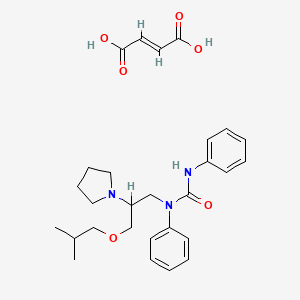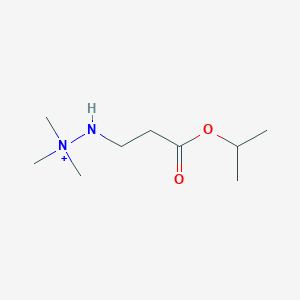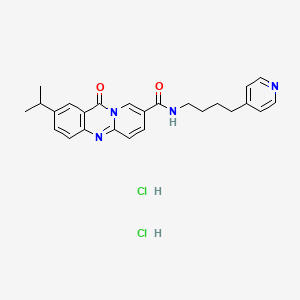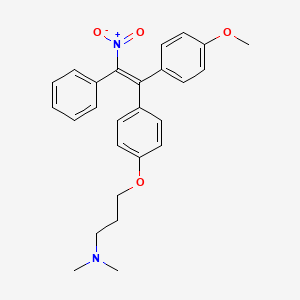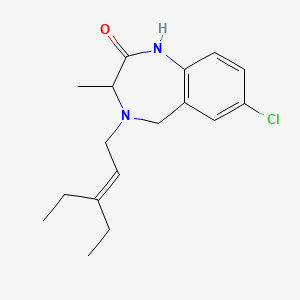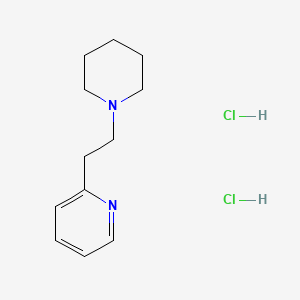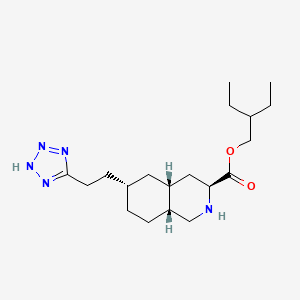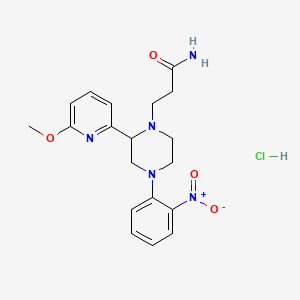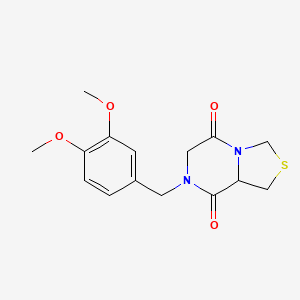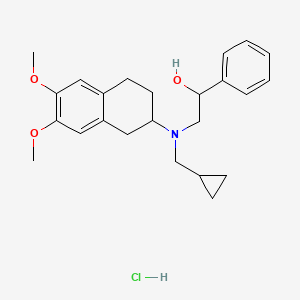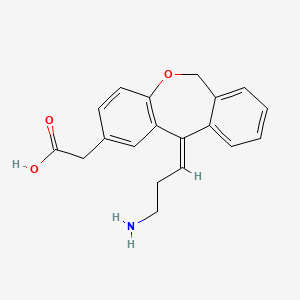
N,N-Didesmethyl olopatadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyl olopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conditions such as conjunctivitis and rhinitis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl olopatadine typically involves the demethylation of olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didesmethyl olopatadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N-Didesmethyl olopatadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Wirkmechanismus
N,N-Didesmethyl olopatadine exerts its effects by blocking histamine H1 receptors, thereby preventing the binding of histamine and subsequent allergic reactions. It also stabilizes mast cells, reducing the release of inflammatory mediators such as leukotrienes and prostaglandins. This dual action helps in alleviating symptoms of allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olopatadine: The parent compound, used widely in treating allergic conditions.
N-Desmethyl olopatadine: Another metabolite of olopatadine with similar but distinct pharmacological properties.
α-Hydroxy olopatadine: A related compound with different metabolic pathways and effects
Uniqueness
N,N-Didesmethyl olopatadine is unique due to its specific chemical structure and the absence of two methyl groups compared to olopatadine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
113835-94-2 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[(11Z)-11-(3-aminopropylidene)-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C19H19NO3/c20-9-3-6-16-15-5-2-1-4-14(15)12-23-18-8-7-13(10-17(16)18)11-19(21)22/h1-2,4-8,10H,3,9,11-12,20H2,(H,21,22)/b16-6- |
InChI-Schlüssel |
POCGFRCQICXVJO-SOFYXZRVSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2/C(=C/CCN)/C3=C(O1)C=CC(=C3)CC(=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C(=CCCN)C3=C(O1)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



